4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Condensation: The triazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown promise in the treatment of certain types of cancer due to its cytotoxic effects on tumor cells.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in cell division and proliferation, leading to the suppression of tumor growth. It also disrupts the integrity of microbial cell membranes, resulting in the death of bacterial and fungal cells .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C15H9Cl2N5O2S |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2N5O2S/c16-11-4-2-10(3-5-11)14-19-20-15(25)21(14)18-8-9-1-6-12(17)13(7-9)22(23)24/h1-8H,(H,20,25)/b18-8+ |
InChI Key |
QASCKHKUDBGLAX-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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